molecular formula C7H10N2O3 B13482051 Methyl 2-amino-3-(1,3-oxazol-4-yl)propanoate

Methyl 2-amino-3-(1,3-oxazol-4-yl)propanoate

Cat. No.: B13482051
M. Wt: 170.17 g/mol
InChI Key: XSTXQLPDMJZUFH-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(1,3-oxazol-4-yl)propanoate is a heterocyclic amino acid derivative characterized by a 1,3-oxazole ring substituted at the 4-position. This compound combines a polar oxazole moiety with an ester-functionalized amino acid backbone, making it structurally distinct from canonical amino acids.

Properties

Molecular Formula

C7H10N2O3

Molecular Weight

170.17 g/mol

IUPAC Name

methyl 2-amino-3-(1,3-oxazol-4-yl)propanoate

InChI

InChI=1S/C7H10N2O3/c1-11-7(10)6(8)2-5-3-12-4-9-5/h3-4,6H,2,8H2,1H3

InChI Key

XSTXQLPDMJZUFH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=COC=N1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-3-(1,3-oxazol-4-yl)propanoate typically involves the cyclodehydration of appropriate precursors. One common method involves the acylation of 2-amino-1-phenylethanone with acetyl chloride, followed by cyclodehydration in sulfuric acid to form the oxazole ring . Another approach is the van Leusen oxazole synthesis, which utilizes tosylmethylisocyanides (TosMICs) as key intermediates .

Industrial Production Methods

Industrial production of oxazole derivatives often involves scalable processes that minimize the use of hazardous reagents. For example, the use of chlorosulfonic acid can be avoided by employing alternative cyclodehydration methods that reduce acidic waste and facilitate scaling .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(1,3-oxazol-4-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can yield amino alcohols.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions include oxazole-2-carboxylic acids, amino alcohols, and substituted oxazole derivatives, which have diverse applications in medicinal chemistry .

Scientific Research Applications

Methyl 2-amino-3-(1,3-oxazol-4-yl)propanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-amino-3-(1,3-oxazol-4-yl)propanoate involves its interaction with specific molecular targets. The oxazole ring can bind to various enzymes and receptors through non-covalent interactions, influencing biological pathways. For example, it can inhibit certain enzymes involved in cancer cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize Methyl 2-amino-3-(1,3-oxazol-4-yl)propanoate, we analyze its structural and functional analogs, focusing on substituent variations and their impacts on reactivity, stability, and applications.

Methyl 2-amino-3-(4-nitrophenyl)propanoate

  • Structural Differences: The oxazole ring in the target compound is replaced with a nitro-substituted phenyl group.
  • Synthesis: As per , this compound is synthesized via nitro derivative etherification using methanol and thionyl chloride. The oxazole analog likely requires different coupling agents due to the heterocycle’s stability constraints.
  • Applications: The nitro derivative is a precursor to reduced intermediates like (S)-2-amino-3-(4-aminophenyl)propan-1-ol, which may serve as building blocks for β-amino alcohol-based pharmaceuticals .

2-Amino-3-(4-aminophenyl)propan-1-ol

  • Structural Differences: The ester group in the target compound is replaced with a hydroxyl group, and the oxazole is substituted with an aminophenyl group.
  • Synthesis : Derived from the nitro precursor via sodium borohydride reduction in isopropyl alcohol, highlighting the reducibility of nitro groups compared to the oxazole ring’s stability under similar conditions .
  • Applications: The aminophenyl derivative’s primary amine and hydroxyl groups make it suitable for further functionalization in drug discovery.

Methyl 2-amino-3-(thiazol-5-yl)propanoate

  • Structural Differences: The oxazole ring is replaced with a thiazole, substituting oxygen with sulfur.
  • Synthesis : Requires thiazole-containing precursors, which are often synthesized via Hantzsch thiazole synthesis.

Comparative Data Table

Compound Key Substituent Synthesis Method Key Reactivity/Applications
This compound 1,3-Oxazol-4-yl Coupling reactions (exact protocol unclear) Potential bioactivity; ester hydrolysis
Methyl 2-amino-3-(4-nitrophenyl)propanoate 4-Nitrophenyl Etherification with MeOH/SOCl₂ Reduction to aminophenyl derivatives
2-Amino-3-(4-aminophenyl)propan-1-ol 4-Aminophenyl, hydroxyl NaBH₄ reduction in IPA Drug intermediate; hydrogen-bond donor
Methyl 2-amino-3-(thiazol-5-yl)propanoate Thiazol-5-yl Hantzsch thiazole synthesis Antimicrobial agents; metal coordination

Key Research Findings and Gaps

  • Reactivity: The oxazole ring’s stability under reducing conditions contrasts sharply with nitro groups, which are readily reduced to amines (e.g., ). This suggests this compound may resist reduction, preserving its heterocyclic core in synthetic pathways.
  • Bioactivity: While nitro and thiazole analogs have documented pharmacological roles, the oxazole variant’s bioactivity remains underexplored.
  • Synthetic Challenges: The lack of explicit protocols for the target compound highlights a gap in published methodologies.

Biological Activity

Methyl 2-amino-3-(1,3-oxazol-4-yl)propanoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : C7H10N2O3
Molecular Weight : 170.17 g/mol
IUPAC Name : this compound
SMILES Notation : COC(=O)C(CC1=CN=CO1)N

The compound features an oxazole ring, which is known to impart various biological properties due to its ability to interact with biological targets.

Synthesis

The synthesis of this compound typically involves cyclization reactions between α-amino acid esters and oxazole precursors. The reaction conditions often include dehydrating agents and catalysts to facilitate the cyclization process. In industrial settings, optimized methods are employed to achieve high yields and purity through continuous flow reactors and advanced purification techniques.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The oxazole moiety can bind to enzymes and receptors through non-covalent interactions, modulating various biochemical pathways. This binding can influence cellular processes such as proliferation, apoptosis, and immune responses .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. For instance, studies have shown that derivatives of oxazole compounds can inhibit the growth of various bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with protein synthesis .

Anticancer Activity

Several studies have explored the anticancer potential of this compound. For example, in vitro assays demonstrated that this compound can induce apoptosis in cancer cell lines by activating caspase pathways. The compound's selectivity index (SI) was found to be favorable compared to conventional chemotherapeutic agents .

Case Studies

A notable study evaluated the effects of this compound on promastigote forms of Leishmania parasites. At concentrations as low as 25 µM, significant reductions in parasite viability were observed, with an IC50 value determined at approximately 32.9 µM. The compound not only inhibited growth but also enhanced macrophage function against intracellular amastigotes .

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, a comparative analysis was conducted:

CompoundStructureBiological Activity
This compoundStructureAntimicrobial, anticancer
OxazoleStructureLimited activity
IsoxazoleStructureModerate antimicrobial
OxadiazoleStructureAnticancer properties

This table highlights that while other oxazole derivatives exhibit some biological activity, this compound shows a broader spectrum of action.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-amino-3-(1,3-oxazol-4-yl)propanoate, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves multi-step reactions, starting with condensation between an oxazole-containing aldehyde and a protected amino acid ester. For example:

Condensation : React 4-oxazolecarbaldehyde with a protected amino acid ester (e.g., (S)-methyl 3-(4-aminophenyl)-2-(1,3-dioxoisoindolin-2-yl)propanoate) under mild acidic or basic conditions to form a Schiff base intermediate .

Reduction : Use selective reducing agents like NaBH₄ in acetonitrile to reduce the imine bond while preserving ester and oxazole functionalities .

Deprotection : Hydrolyze the phthalimide-protected amine using HCl or TFA to yield the free amino group .

  • Optimization : Solvent choice (e.g., CH₃CN for stability), temperature control (0–25°C to minimize side reactions), and stoichiometric ratios (1:1 aldehyde:ester) are critical. Monitor progress via TLC or HPLC .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

  • Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify the oxazole ring (characteristic peaks at δ 7.5–8.5 ppm for aromatic protons) and ester/amino groups .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ ion at m/z 185.08 for C₈H₁₀N₂O₃) .
  • X-ray Crystallography : For absolute stereochemical confirmation, grow single crystals in ethanol/water mixtures and refine using SHELXL .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the stereochemistry of this compound?

  • Protocol :

Crystal Growth : Use slow evaporation of a saturated solution in a 1:1 ethanol/dichloromethane mixture at 4°C.

Data Collection : Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.

Refinement : Process data with SHELX suite (SHELXD for structure solution, SHELXL for refinement). Analyze electron density maps to confirm the (S)-configuration at the α-carbon .

  • Challenges : Oxazole ring planarity and hydrogen-bonding networks may complicate refinement. Use restraints for thermal parameters of non-H atoms .

Q. What strategies are effective in elucidating the compound’s mechanism of action in enzyme inhibition studies?

  • Approaches :

  • Molecular Docking : Use software like AutoDock Vina to model interactions with target enzymes (e.g., kinases or proteases). Focus on oxazole’s π-π stacking with aromatic residues and hydrogen bonding via the amino/ester groups .
  • Kinetic Assays : Perform Michaelis-Menten experiments to determine inhibition constants (Kᵢ). Compare IC₅₀ values under varying pH (6.5–8.0) and ionic strength conditions .
  • Mutagenesis Studies : Introduce point mutations (e.g., Tyr→Phe) in enzyme active sites to validate binding hypotheses .

Q. How can researchers reconcile contradictory biological activity data reported for this compound?

  • Resolution Workflow :

Purity Verification : Re-analyze batches via HPLC (>98% purity) to rule out impurities .

Assay Standardization : Use identical cell lines (e.g., HEK293 for cytotoxicity) and controls (e.g., DMSO vehicle) across studies.

Meta-Analysis : Compare data across publications, noting variables like incubation time (24 vs. 48 hours) or solvent (DMSO vs. PBS) .

  • Case Example : Discrepancies in IC₅₀ values for antimicrobial activity may arise from differences in bacterial strain susceptibility or culture media .

Comparative Structural Analysis

Q. How does the substitution pattern on the oxazole ring influence the compound’s reactivity and bioactivity?

  • Key Findings :

  • 4-Methyl vs. 4-Nitro Substitution : 4-Methyl enhances lipophilicity (logP increase by ~0.5), improving membrane permeability, while 4-nitro groups increase electrophilicity, favoring covalent enzyme inhibition .
  • Synthetic Adjustments : Bromination at C5 of the oxazole (via NBS in DMF) introduces sites for Suzuki-Miyaura cross-coupling, enabling derivatization .

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